molecular formula C6H8N4O3 B14690390 Imidazole-1-acetamide, 5-methyl-2-nitro- CAS No. 23571-55-3

Imidazole-1-acetamide, 5-methyl-2-nitro-

Cat. No.: B14690390
CAS No.: 23571-55-3
M. Wt: 184.15 g/mol
InChI Key: DUCVVHZXMUEXPN-UHFFFAOYSA-N
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Description

Imidazole-1-acetamide, 5-methyl-2-nitro- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles. For Imidazole-1-acetamide, 5-methyl-2-nitro-, the reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Imidazole-1-acetamide, 5-methyl-2-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Imidazole-1-acetamide, 5-methyl-2-nitro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Imidazole-1-acetamide, 5-methyl-2-nitro- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with DNA, leading to DNA damage and cell death. This mechanism is particularly relevant in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole derivative with similar antimicrobial properties.

    Tinidazole: Known for its use in treating protozoal infections.

    Benznidazole: Used in the treatment of Chagas disease .

Uniqueness

Imidazole-1-acetamide, 5-methyl-2-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and acetamide functionality make it a versatile compound for various applications in chemistry, biology, and medicine .

Properties

CAS No.

23571-55-3

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

2-(5-methyl-2-nitroimidazol-1-yl)acetamide

InChI

InChI=1S/C6H8N4O3/c1-4-2-8-6(10(12)13)9(4)3-5(7)11/h2H,3H2,1H3,(H2,7,11)

InChI Key

DUCVVHZXMUEXPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1CC(=O)N)[N+](=O)[O-]

Origin of Product

United States

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